molecular formula C9H11NaO2S B13155179 Sodium 2-phenylpropane-1-sulfinate

Sodium 2-phenylpropane-1-sulfinate

Cat. No.: B13155179
M. Wt: 206.24 g/mol
InChI Key: QFMKKIDUYPKKCM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-phenylpropane-1-sulfinate is an organosulfur compound that has garnered significant attention due to its versatile reactivity and applications in various fields. This compound is a member of the sulfinate salts family, which are known for their stability and ease of handling compared to their parent sulfinic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-phenylpropane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-phenylpropane-1-thiol with sodium hydroxide and sulfur dioxide. The reaction typically occurs under mild conditions and yields the desired sulfinate salt .

Industrial Production Methods: In industrial settings, the production of sodium sulfinates often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the purification of raw materials, controlled addition of reagents, and efficient separation of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-phenylpropane-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 2-phenylpropane-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 2-phenylpropane-1-sulfinate is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to sodium benzenesulfinate and sodium toluenesulfinate, it has a more complex structure, leading to different reactivity patterns and applications .

Properties

Molecular Formula

C9H11NaO2S

Molecular Weight

206.24 g/mol

IUPAC Name

sodium;2-phenylpropane-1-sulfinate

InChI

InChI=1S/C9H12O2S.Na/c1-8(7-12(10)11)9-5-3-2-4-6-9;/h2-6,8H,7H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

QFMKKIDUYPKKCM-UHFFFAOYSA-M

Canonical SMILES

CC(CS(=O)[O-])C1=CC=CC=C1.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.